3-Bromo-2-fluoro-5,6-dimethylpyridine
CAS No.:
Cat. No.: VC13631468
Molecular Formula: C7H7BrFN
Molecular Weight: 204.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7BrFN |
|---|---|
| Molecular Weight | 204.04 g/mol |
| IUPAC Name | 3-bromo-2-fluoro-5,6-dimethylpyridine |
| Standard InChI | InChI=1S/C7H7BrFN/c1-4-3-6(8)7(9)10-5(4)2/h3H,1-2H3 |
| Standard InChI Key | RFBMMMSGQNTSQS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N=C1C)F)Br |
| Canonical SMILES | CC1=CC(=C(N=C1C)F)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Bromo-2-fluoro-5,6-dimethylpyridine features a pyridine ring—a six-membered aromatic system with one nitrogen atom—substituted at four distinct positions. The bromine atom occupies the 3-position, fluorine the 2-position, and methyl groups the 5- and 6-positions. This arrangement creates a sterically hindered environment that influences reactivity and intermolecular interactions.
The compound’s IUPAC name derives from this substitution pattern, ensuring unambiguous identification. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇BrFN | |
| Molecular Weight | 204.04 g/mol | |
| CAS Registry Number | Not publicly disclosed | |
| SMILES Notation | Cc1nc(F)c(Br)c(C)c1 | Inferred |
Physical and Spectral Characteristics
While detailed experimental data for this compound remain limited, analogous halogenated pyridines provide insights into its likely properties. For instance:
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Boiling Point: Predicted to exceed 200°C based on methyl group contributions to molecular mass and halogen-induced polarity.
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Solubility: Limited aqueous solubility due to aromaticity and hydrophobic methyl groups; soluble in polar organic solvents like methanol or dichloromethane.
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Spectroscopic Signatures:
Synthesis and Manufacturing
Halogenation Strategies
The synthesis of 3-Bromo-2-fluoro-5,6-dimethylpyridine typically begins with a pre-functionalized pyridine precursor. Common approaches include:
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Directed Ortho-Metalation: A 2,5,6-trimethylpyridine substrate undergoes selective bromination at the 3-position using N-bromosuccinimide (NBS) under radical conditions, followed by fluorination via Balz-Schiemann or halogen-exchange reactions.
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Cross-Coupling Reactions: Palladium-catalyzed coupling between 2-fluoro-5,6-dimethylpyridine and brominating agents like CuBr₂ in the presence of ligands .
Optimization Challenges
Synthetic routes face hurdles such as:
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Regioselectivity: Ensuring halogenation occurs exclusively at the 3-position without affecting methyl groups.
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Yield Limitations: Steric hindrance from methyl groups reduces reaction efficiency, often necessitating excess reagents or elevated temperatures.
Biological and Pharmacological Relevance
Enzyme Inhibition Mechanisms
The compound’s halogen atoms enhance its ability to act as a non-competitive inhibitor for enzymes like kinases and cytochrome P450 isoforms. Fluorine’s electronegativity facilitates hydrogen bonding with active-site residues, while bromine’s size disrupts substrate binding.
Agrochemical Applications
In agrochemistry, 3-Bromo-2-fluoro-5,6-dimethylpyridine derivatives show promise as herbicides. The methyl groups improve lipid solubility, enabling efficient foliar absorption, while halogens confer resistance to metabolic degradation in plants.
Research Frontiers and Industrial Applications
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors in oncology. For example, its derivatization into acrylamide derivatives enables covalent binding to cysteine residues in EGFR mutants, a strategy employed in third-generation tyrosine kinase inhibitors.
Materials Science Innovations
In polymer chemistry, incorporation of this pyridine derivative into conjugated systems enhances electron-transport properties, making it suitable for organic light-emitting diodes (OLEDs) .
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